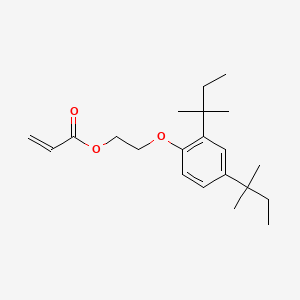
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is a chemical compound with the molecular formula C21H32O3. It is known for its unique structure, which includes a phenoxy group substituted with two 1,1-dimethylpropyl groups and an acrylate ester. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final acrylate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Addition Reactions: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.
Substitution Reactions: Substituted phenoxy derivatives.
Addition Reactions: Adducts with nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of specialty polymers and copolymers.
Biology: In the development of biocompatible materials for medical devices.
Medicine: As a component in drug delivery systems and controlled release formulations.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The phenoxy group provides stability and resistance to degradation, while the acrylate group allows for versatile chemical modifications. These properties make it suitable for various applications where durability and functionality are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butanoic acid: Similar structure but with a butanoic acid group instead of an acrylate group.
2,4-Bis(1,1-dimethylpropyl)phenol: The precursor to the acrylate compound, lacking the ethoxy and acrylate groups.
Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-: Similar structure but with an ethanol group instead of an acrylate group.
Uniqueness
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is unique due to its combination of a phenoxy group with bulky substituents and an acrylate ester. This combination imparts both stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
64050-16-4 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O3/c1-8-19(22)24-14-13-23-18-12-11-16(20(4,5)9-2)15-17(18)21(6,7)10-3/h8,11-12,15H,1,9-10,13-14H2,2-7H3 |
InChI-Schlüssel |
MMXPBYQIASNXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C=C)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


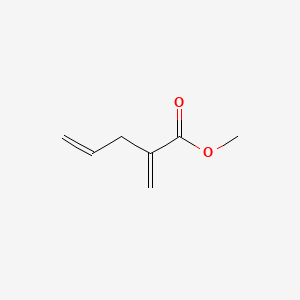

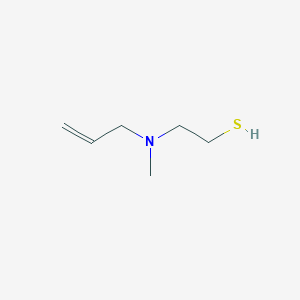


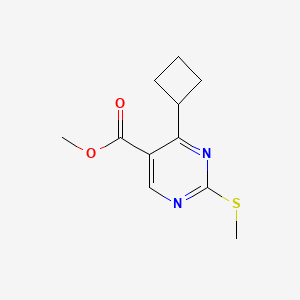
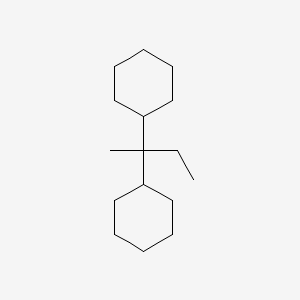
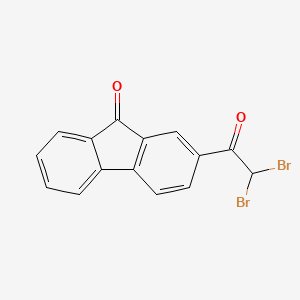
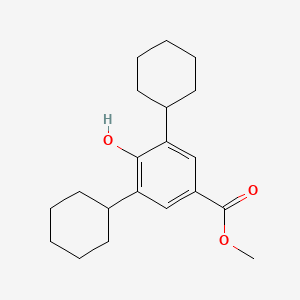
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
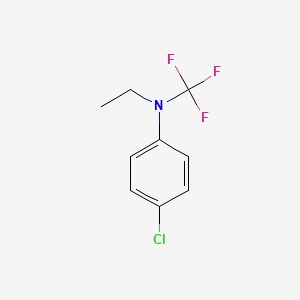
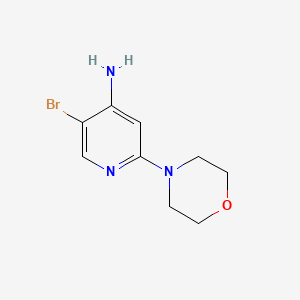

![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
